molecular formula C12H14NNaO3S B1668560 CH 402 CAS No. 75903-70-7

CH 402

Cat. No.: B1668560
CAS No.: 75903-70-7
M. Wt: 275.3 g/mol
InChI Key: QZSGYPOMAGZIOZ-UHFFFAOYSA-M
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Description

CH 402 is a chemical compound with a complex structure that includes a quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CH 402 typically involves the condensation of aniline with acetone in the presence of a catalyst. One efficient method employs metal-modified tungstophosphoric acid supported on γ-Al2O3 as a catalyst. The reaction conditions are optimized to achieve high yields and involve microwave-assisted hydrothermal methods .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of heterogeneous catalytic systems and microwave-assisted synthesis suggests that scalable production could be achieved through similar methodologies.

Chemical Reactions Analysis

Types of Reactions

CH 402 can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various dihydroquinoline compounds.

Mechanism of Action

The mechanism of action of CH 402 involves its interaction with specific molecular targets. It is believed to exert its effects through the modulation of oxidative stress pathways and inhibition of inflammatory mediators. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the regulation of reactive oxygen species (ROS) and inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CH 402 is unique due to its specific structural features and the combination of a quinoline ring with a methanesulfonic acid group

Properties

IUPAC Name

sodium;(2,2-dimethyl-1H-quinolin-4-yl)methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S.Na/c1-12(2)7-9(8-17(14,15)16)10-5-3-4-6-11(10)13-12;/h3-7,13H,8H2,1-2H3,(H,14,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSGYPOMAGZIOZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C2=CC=CC=C2N1)CS(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00997284
Record name Sodium (2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75903-70-7
Record name CH 402
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075903707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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